N-(4-aminopyrimidin-2-yl)-N-methylamine
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Description
N-(4-aminopyrimidin-2-yl)-N-methylamine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.147. The purity is usually 95%.
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Mechanism of Action
Target of Action
N2-Methylpyrimidine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases involved in cell cycle transition and gene transcription . They play a crucial role in controlling the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
N2-Methylpyrimidine-2,4-diamine interacts with CDKs, specifically CDK2 and CDK9, inhibiting their activity . This inhibition disrupts the normal cell cycle progression and gene transcription, leading to cell cycle arrest . The compound’s interaction with its targets results in significant inhibition against tumor cell lines .
Biochemical Pathways
The compound affects the CDK2/cyclin A and CDK9/cyclin T1 systems, key pathways in cell cycle transition and gene transcription . By inhibiting these pathways, N2-Methylpyrimidine-2,4-diamine disrupts the normal cell cycle, leading to cell cycle arrest in the G2/M phase .
Result of Action
The primary result of N2-Methylpyrimidine-2,4-diamine’s action is the induction of cell cycle arrest in the G2/M phase . This disrupts the normal cell cycle, leading to inhibited cell proliferation. Most of these compounds displayed significant inhibition against the tested tumor cell lines, particularly against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 .
Properties
IUPAC Name |
2-N-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H3,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRFGFQUXQUVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945059 |
Source
|
Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22404-42-8 |
Source
|
Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.